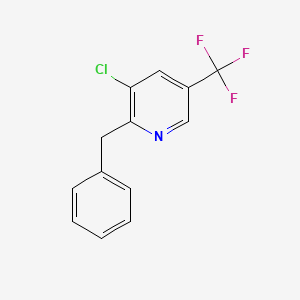

2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine and its related compounds involves several key strategies. For example, the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, a closely related compound, has been reviewed, highlighting various processes and evaluating their efficiency (Lu Xin-xin, 2006). Another study focused on the synthesis reaction principles of 2-chloro-(trifluoromethyl)pyridine, analyzing and summarizing the key factors affecting the synthesis, such as the presence of electron-withdrawing groups and the feasibility of side-chain chlorination (Liu Guang-shen, 2014).

Molecular Structure Analysis

The molecular structure of this compound is significant due to its substituted pyridine ring, which influences its chemical reactivity and physical properties. The presence of the trifluoromethyl group, in particular, affects the electronic properties of the molecule, contributing to its utility in organic synthesis. Studies related to similar compounds, such as the synthesis and characterization of various pyridine derivatives, provide insights into the molecular structure and reactivity of these types of compounds (Movassaghi, Hill, & Ahmad, 2007).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups. For instance, the chloro and trifluoromethyl groups make it a valuable intermediate in nucleophilic substitution reactions and in the synthesis of heterocyclic compounds. A study demonstrated the utility of a domino reaction involving 3-chlorochromones with aminoheterocycles for synthesizing a variety of pyridine derivatives, showcasing the compound's versatility in chemical reactions (Miliutina et al., 2018).

Wissenschaftliche Forschungsanwendungen

1. Application in Fungicide Development

2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine is structurally related to fluazinam, a fungicide. The compound displays interesting interactions such as N—H⋯F hydrogen bonds and C—Cl⋯π interactions in its crystal structure, contributing to its fungicidal properties (Jeon et al., 2013).

2. In Organic Synthesis

This compound has been utilized in the trifluoroacetylation of arenes under Friedel-Crafts conditions. This process is significant in organic synthesis, producing trifluoromethyl aryl ketones (Keumi et al., 1990).

3. Functionalization in Organic Chemistry

The compound has been part of studies exploring regioexhaustive functionalization, particularly in converting chloro- and bromo-trifluoromethyl pyridines into various carboxylic acids, demonstrating its versatility in organic synthesis (Cottet et al., 2004).

4. Application in Synthesis of Pharmaceutical Intermediates

This compound has been used in the synthesis of pharmaceutical intermediates. It's a key compound in preparing various pharmaceuticals and agrochemicals, particularly herbicides (Zheng-xiong, 2004).

5. Role in Development of Calcium-Channel Antagonists

This compound's derivatives have been studied for their potential as calcium-channel antagonists. This is relevant in the development of new therapeutic agents (Linden et al., 2011).

Wirkmechanismus

Target of Action

It’s known that trifluoromethylpyridine derivatives have been found to exhibit numerous pharmacological activities . For instance, some trifluoromethyl group-containing drugs have been found to act on the calcitonin gene-related peptide (CGRP) receptor .

Mode of Action

It’s known that trifluoromethylpyridine derivatives can interact with their targets in unique ways due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridine derivatives can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The presence of the trifluoromethyl group in a compound can significantly affect its pharmacokinetic properties .

Result of Action

It’s known that trifluoromethylpyridine derivatives can have various effects at the molecular and cellular level depending on their specific targets .

Action Environment

It’s known that the properties of trifluoromethylpyridine derivatives can be affected by various environmental factors .

Safety and Hazards

The compound has several hazard statements including H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzyl-3-chloro-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N/c14-11-7-10(13(15,16)17)8-18-12(11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHCNGRAICVZOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2480386.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2480391.png)

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)

![2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2480400.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)